N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an indole ring, a phenylsulfonyl group, and a piperidine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methyl group on the indole ring and the phenylsulfonyl group on the piperidine ring. These features may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(1-methylindol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-23-13-12-18-19(8-5-9-20(18)23)22-21(25)16-10-14-24(15-11-16)28(26,27)17-6-3-2-4-7-17/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,22,25) |
InChI Key |
KOFRANDCHACPMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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